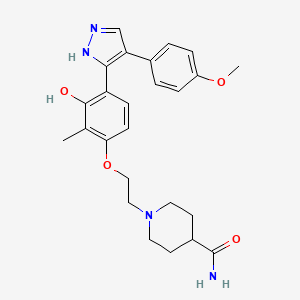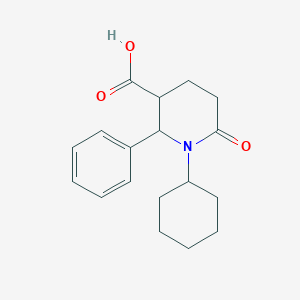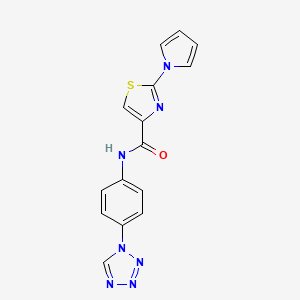
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide is an intriguing and complex organic compound with diverse applications in scientific research. This compound is known for its unique molecular structure, which consists of multiple functional groups that enable a range of chemical reactions and interactions, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide involves multi-step chemical reactions that require specific reagents and conditions to ensure high yield and purity. The general synthetic route includes:
Formation of the 4-(4-methoxyphenyl)-1H-pyrazol-3-yl intermediate by reacting 4-methoxybenzaldehyde with hydrazine and acetic acid under reflux conditions.
Synthesis of the 3-hydroxy-4-(4-methoxyphenyl)-1H-pyrazole by the cyclization of the intermediate.
Reaction of the hydroxy compound with 2-methylphenol under basic conditions to form the ether linkage.
Coupling of the resulting compound with piperidine-4-carboxamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like HOBt (hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate large volumes. Key factors include optimizing reaction conditions, such as temperature, pressure, and solvent use, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis equipment may also be utilized to streamline the process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: : Reduction of the carbonyl groups to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: : Halogenation of the aromatic ring using electrophilic halogenating agents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Common reagents used for these reactions include oxidizing agents (PCC), reducing agents (NaBH4), and halogenating agents (NBS). Reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvent systems, and catalysts to ensure efficient and selective reactions.
Major Products Formed
Major products formed from these reactions depend on the specific functional group transformations. For instance:
Oxidation of the hydroxy group forms a ketone.
Reduction of the ketone forms a secondary alcohol.
Halogenation of the aromatic ring introduces halogen substituents, resulting in halogenated derivatives.
Scientific Research Applications
This compound has numerous applications in scientific research, including:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory, analgesic, and anti-cancer properties.
Industry: : Utilized in the development of new materials and chemicals with specialized functions.
Mechanism of Action
The mechanism of action of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide involves interactions with specific molecular targets and pathways. The compound can:
Bind to enzymes or receptors, modifying their activity and resulting in downstream biological effects.
Interfere with signal transduction pathways, leading to altered cellular responses.
Inhibit or activate specific biochemical pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, enabling diverse chemical and biological activities. Similar compounds include:
1-(2-(3-hydroxy-4-(4-(4-hydroxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
1-(2-(3-hydroxy-4-(4-(4-aminophenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
1-(2-(3-hydroxy-4-(4-(4-nitrophenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
These compounds share similar core structures but differ in substituent groups, resulting in varied reactivity and applications. The uniqueness of this compound lies in its methoxyphenyl substituent, which imparts distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-16-22(33-14-13-29-11-9-18(10-12-29)25(26)31)8-7-20(24(16)30)23-21(15-27-28-23)17-3-5-19(32-2)6-4-17/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGANKADQXYCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-oxo-7-(2-phenylethyl)-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2497218.png)




![2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)


![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
